2-(4-Methylpiperazinyl)-1-phenylethylamine
Overview
Description
“2-(4-Methylpiperazinyl)-1-phenylethylamine” is a chemical compound with the empirical formula C14H23N3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been reported in recent literature . The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCNC(CN1CCN(C)CC1)c2ccccc2
. The InChI key for this compound is KFLLDKIXAMGZLH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 233.36 . It is a solid compound .Scientific Research Applications
Molecular Binding and Encapsulation
A study investigated the molecular binding of phenylethylamine derivatives with β-cyclodextrin, aiming to increase the stability of the amine, enhance its targeted transport in the body, and prevent premature destruction by the enzyme monoamine oxygenase. The inclusion complex was obtained by the suspension method, proving the potential use in pharmacological practice for increased amine stability (ChemChemTech, 2023).
Catalytic Applications
Research on polystyrene supported N-phenylpiperazine–Cu(II) complex showcased its efficiency as a catalyst for KA2-coupling reactions under solvent-free conditions, highlighting its excellent recyclability and potential for sustainable chemical processes (New Journal of Chemistry, 2016).
Topical Drug Delivery
A study synthesized novel methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, revealing improved solubility and skin permeation, which suggests the potential for enhanced therapeutic effects of naproxen when delivered topically (Journal of Medicinal Chemistry, 2000).
Anticancer Activity
The metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with significant anticancer activity, was studied in rat bile. This research helps understand the biotransformation processes of potential anticancer drugs, contributing to the development of more effective and safer therapeutic agents (Rapid Communications in Mass Spectrometry, 2007).
Fluorescence Sensing Material
A novel fluorescent probe based on a highly water-soluble 1,8-naphthalimide rotor for determining pH and viscosity was developed, integrating a 4-methylpiperazinyl fragment to achieve molecular motion. This material shows potential for pH- and viscosity-sensing applications in aqueous solutions, illustrating the versatility of piperazine derivatives in sensor development (Molecules, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to prochlorperazine, a piperazine phenothiazine . Prochlorperazine primarily targets D2 dopamine receptors in the brain, and it also blocks histaminergic, cholinergic, and noradrenergic receptors .
Mode of Action
Prochlorperazine works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain .
Biochemical Pathways
It’s known that 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, a compound with a similar structure, functions as an effective and specific 15-lipoxygenase inhibitor . Lipoxygenases are critical signaling mediators implicated in many important human diseases, such as cancer .
Result of Action
It’s known that lipoxygenase inhibitors have shown anticancer activities , suggesting that 2-(4-Methylpiperazinyl)-1-phenylethylamine might have similar effects.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGEVJNOQJIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391860 | |
Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775349-54-7 | |
Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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